

Cross-reactivity profile of Kobusine derivative-1 in a kinase inhibitor panel.

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Compound of Interest		
Compound Name:	Kobusine derivative-1	
Cat. No.:	B15561577	Get Quote

Comparative Analysis of Kobusine Derivative-1: A Cross-Reactivity Profile

This guide provides a detailed comparison of the kinase inhibitor cross-reactivity profile of the novel compound, **Kobusine derivative-1**, against established kinase inhibitors, Staurosporine and Dasatinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective assessment of the compound's selectivity and potential for off-target effects.

Data Presentation: Kinase Inhibition Profiles

The inhibitory activity of **Kobusine derivative-1**, Staurosporine, and Dasatinib was assessed against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (nM) of Kinase Inhibitors Against a Selected Kinase Panel



Kinase Target	Kobusine derivative-1 (Hypothetical Data)	Staurosporine	Dasatinib
AURKA	15	25	25
VEGFR2	250	70	15
PDGFRβ	800	-	8
SRC	1200	6	<1
ABL1	>10,000	200	<1
ΡΚCα	3500	2	>10,000
PKA	>10,000	15	-
c-KIT	-	-	5

Data for Staurosporine and Dasatinib are compiled from publicly available sources for comparative purposes. "-" indicates not tested or data not available.

Table 2: Selectivity Profile of Kobusine Derivative-1

Primary Target	Off-Target	IC50 (nM)	Selectivity (Fold)
AURKA	VEGFR2	250	16.7
AURKA	PDGFRβ	800	53.3
AURKA	SRC	1200	80
AURKA	ΡΚCα	3500	233.3

Experimental Protocols

The following protocol outlines the methodology used to determine the in vitro kinase inhibition profiles.



In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2][3]

1. Reagent Preparation:

- Compound Preparation: A 10 mM stock solution of each inhibitor (Kobusine derivative-1,
 Staurosporine, Dasatinib) is prepared in 100% DMSO. A serial dilution series is then created
 in kinase assay buffer to achieve the desired final concentrations for the dose-response
 curve. The final DMSO concentration in the assay is maintained at ≤1%.
- Kinase and Substrate Preparation: Purified recombinant kinases and their corresponding specific peptide substrates are diluted in the appropriate kinase reaction buffer.
- ATP Solution: A 2X ATP solution is prepared in the kinase assay buffer. The final ATP concentration in the reaction should be at or near the Km for each specific kinase.

2. Kinase Reaction:

- $5 \,\mu\text{L}$ of the diluted test compound or vehicle control (DMSO in assay buffer) is added to the wells of a 384-well white assay plate.
- 10 μ L of a 2X kinase/substrate mixture is added to each well. The plate is pre-incubated at room temperature for 10 minutes to allow for inhibitor binding.
- The kinase reaction is initiated by adding 10 μL of the 2X ATP solution to each well.
- The plate is incubated at 30°C for 60 minutes.

3. Signal Detection:

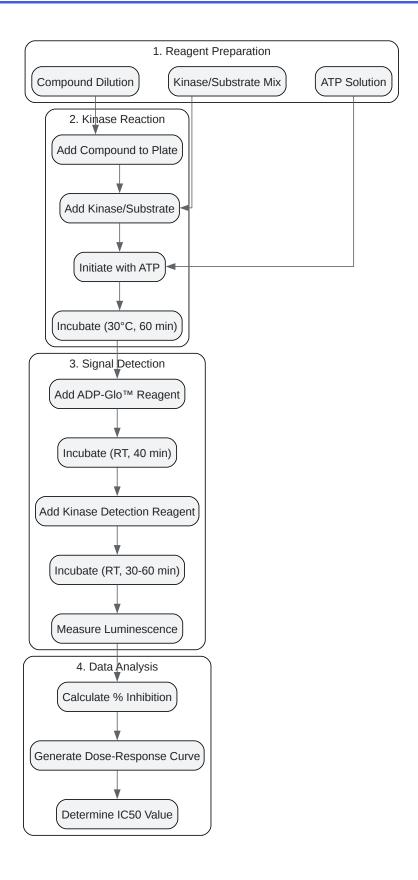
To terminate the kinase reaction and deplete the remaining ATP, 25 μL of ADP-Glo™
 Reagent is added to each well. The plate is incubated at room temperature for 40 minutes.



- 50 μL of Kinase Detection Reagent is then added to each well. This reagent converts the generated ADP to ATP and initiates a luciferase reaction, producing a luminescent signal proportional to the amount of ADP produced.
- The plate is incubated for an additional 30-60 minutes at room temperature to stabilize the luminescent signal.
- 4. Data Analysis:
- Luminescence is measured using a plate reader.
- The background luminescence (from wells with no kinase) is subtracted from all other readings.
- The percentage of kinase inhibition is calculated relative to the DMSO-only control (0% inhibition).
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations Experimental Workflow



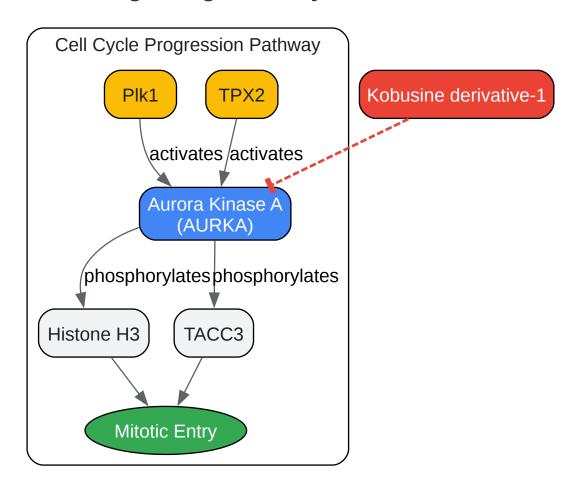


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Caption: Workflow for the in vitro kinase inhibition assay.



Hypothetical Signaling Pathway Inhibition



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Caption: Inhibition of the AURKA signaling pathway by Kobusine derivative-1.

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References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. promega.com [promega.com]



- 3. promega.com [promega.com]
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